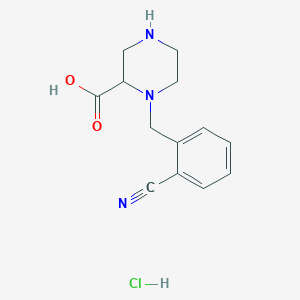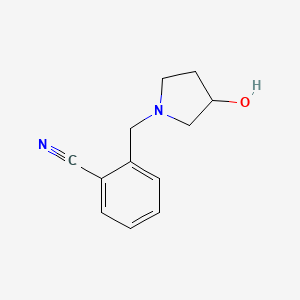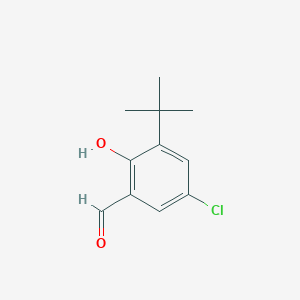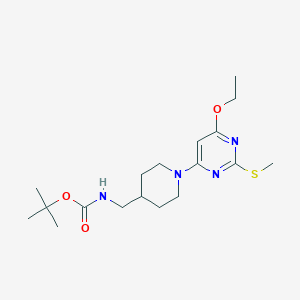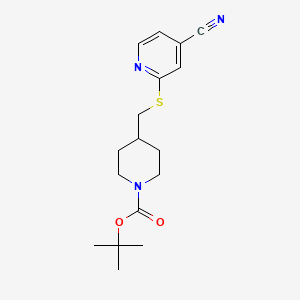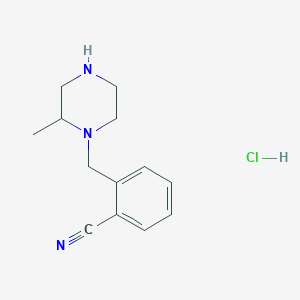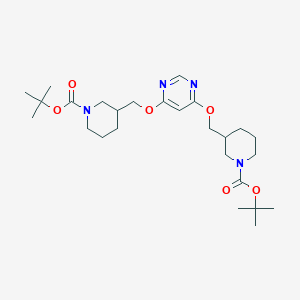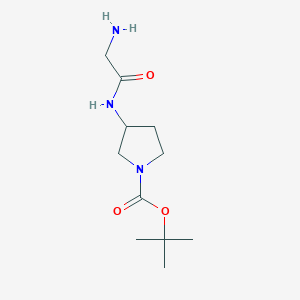
3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
概要
説明
Amino-acetylamino compounds are a class of organic compounds containing an amino group (-NH2) and an acetylamino group (-NHCOCH3). They are involved in a wide range of chemical reactions due to the presence of these functional groups .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amino-acetylamino compounds can participate in a variety of reactions, including nucleophilic substitution, condensation, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. These properties can be determined experimentally or predicted based on the compound’s structure .科学的研究の応用
Synthesis and Chemical Transformations
Continuous Flow Synthesis : 3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can be synthesized in a one-step continuous flow method. This technique combines tert-butyl acetoacetates, amines, and 2-bromoketones to produce pyrrole-3-carboxylic acids directly. It's a significant development for synthesizing pyrrole-3-carboxamides, including certain inverse agonists for the CB1 receptor, using a single microreactor process (Herath & Cosford, 2010).
Reactivity with Singlet Oxygen : The reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen can yield peroxidic intermediates. These intermediates can couple with various nucleophiles to produce substituted pyrroles, serving as precursors to compounds like prodigiosin (Wasserman et al., 2004).
Synthesis of Amino Acid Esters : The ester form of 3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid can be transformed into various esters, including N-protected amino acids. This process involves activation of carboxylic acids using dialkyl pyrocarbonates and can be used for the synthesis of a wide range of esters (Pozdnev, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSQKNGVKRSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




